![molecular formula C32H44N2O5 B14275818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl- CAS No. 162041-70-5](/img/structure/B14275818.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-: 1,3,5-triazine , belongs to a class of compounds with a six-membered heterocyclic ring containing three nitrogen atoms. These triazines have been of interest due to their diverse applications in various fields, including herbicides, polymer photostabilizers, and pharmaceuticals .
Preparation Methods
Synthetic Routes:: The synthesis of 1,3,5-triazines involves nucleophilic substitution reactions of cyanuric chloride (C3N3Cl3). Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur sequentially, replacing the chlorine atoms with oxygen, nitrogen, and sulfur atoms. The substituents can include alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups .
Industrial Production:: In industrial settings, 1,3,5-triazines serve as raw materials for synthesizing resins such as nitrile fibers and phenol-formaldehyde plastics.
Chemical Reactions Analysis
1,3,5-triazines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidative processes can modify the triazine ring, leading to new functional groups.
Reduction: Reduction reactions can reduce the nitrogen atoms or other substituents.
Substitution: Nucleophilic substitution reactions replace functional groups on the triazine ring.
Major products formed from these reactions depend on the specific substituents and reaction conditions.
Scientific Research Applications
1,3,5-triazines find applications in:
Chemistry: As building blocks for designing new compounds.
Biology: Some derivatives exhibit biological properties, including antitumor effects.
Medicine: Hexamethylmelamine (HMM) and related compounds are used clinically for cancer treatment.
Mechanism of Action
The exact mechanism by which 1,3,5-triazines exert their effects varies depending on the specific compound and its targets. For example, HMM acts as an antitumor agent, while other derivatives may have different modes of action.
Comparison with Similar Compounds
1,3,5-triazines can be compared with other heterocyclic compounds, emphasizing their unique properties. Similar compounds include melamine, other triazines, and related structures.
Properties
CAS No. |
162041-70-5 |
|---|---|
Molecular Formula |
C32H44N2O5 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-(2,5-dioctoxyphenyl)-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H44N2O5/c1-3-5-7-9-11-16-22-38-27-20-21-29(39-23-17-12-10-8-6-4-2)28(24-27)34-31(36)25-30(35)33(32(34)37)26-18-14-13-15-19-26/h13-15,18-21,24H,3-12,16-17,22-23,25H2,1-2H3 |
InChI Key |
ICJNMHCSCZQNSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


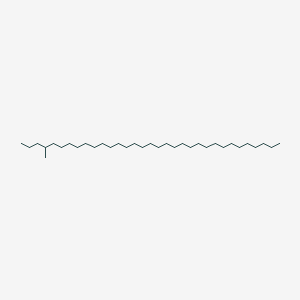

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
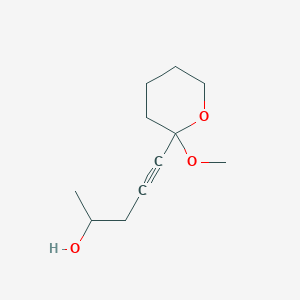
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
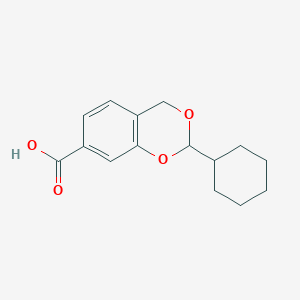
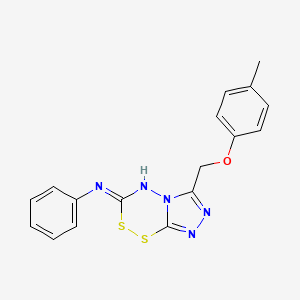
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
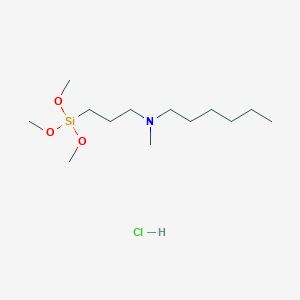
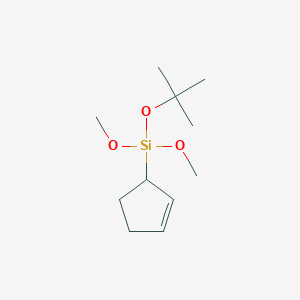
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
